{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid
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Overview
Description
{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrimidine ring, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Attachment of the Sulfanylacetic Acid Moiety: This step often involves the reaction of a thiol with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may enable interactions with biological targets, leading to the development of drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrimidine rings can participate in π-π stacking interactions, while the sulfanylacetic acid moiety can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}propionic acid
- {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}butyric acid
Uniqueness
Compared to its analogs, {[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid offers a unique combination of functional groups that enhance its reactivity and versatility
Properties
CAS No. |
120996-88-5 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-[5-acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-7-11(8(2)16)13(20-6-10(17)18)15-12(14-7)9-4-3-5-19-9/h3-5H,6H2,1-2H3,(H,17,18) |
InChI Key |
KGGFGDFJWRPWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SCC(=O)O)C(=O)C |
Origin of Product |
United States |
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